molecular formula C17H14ClNO3S B5576252 1-(3-{[(5-chloro-1,3-benzoxazol-2-yl)thio]methyl}-4-methoxyphenyl)ethanone

1-(3-{[(5-chloro-1,3-benzoxazol-2-yl)thio]methyl}-4-methoxyphenyl)ethanone

Cat. No.: B5576252
M. Wt: 347.8 g/mol
InChI Key: PRFVQULPQIEXCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(3-{[(5-chloro-1,3-benzoxazol-2-yl)thio]methyl}-4-methoxyphenyl)ethanone” is a chemical compound that contains a benzoxazole moiety . Benzoxazole is a bicyclic planar molecule and is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .


Synthesis Analysis

Benzoxazole has been extensively used as a starting material for different mechanistic approaches in drug discovery . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .


Molecular Structure Analysis

The molecule has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups . For compound 1 there are twelve possible conformers and tautomers .


Chemical Reactions Analysis

The synthesis of benzoxazole derivatives involves various chemical reactions with different substrates and catalysts . Chloride ion of compounds was replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .

Scientific Research Applications

Corrosion Inhibition

A study has explored the synthesis and application of novel triazole derivatives as corrosion inhibitors for mild steel in an acidic medium. These inhibitors show high efficiency, attributed to the presence of nitrogen, oxygen atoms, and aromatic rings, which facilitate strong adsorption on the metal surface, protecting it from corrosion (Jawad et al., 2020).

Antimicrobial and Antitubercular Agents

Research on benzoxazoline derivatives has demonstrated good in vitro activity against Mycobacterium tuberculosis, highlighting their potential as antitubercular agents. This work emphasizes bioisosteric replacements in drug design to enhance therapeutic efficacy (Sharma et al., 2019).

Synthesis of Novel Compounds

Another study focused on the synthesis and crystal structure analysis of benzoxazoline derivatives, providing insights into their molecular geometries and potential applications in developing new materials or drugs with tailored properties (Şahin et al., 2011).

Anti-inflammatory Activity

Derivatives of 4H-1,2,4-triazole-3-thiols have been synthesized and shown to exhibit anti-inflammatory activity. This underscores the potential of such compounds in the development of new anti-inflammatory agents (Labanauskas et al., 2004).

Future Directions

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . There has been a large upsurge in the synthesis of benzoxazole via different pathways . Therefore, the future directions in this field could involve developing more efficient synthetic methodologies and exploring the potential applications of these compounds in various fields such as medicinal, pharmaceutical, and industrial areas .

Properties

IUPAC Name

1-[3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanylmethyl]-4-methoxyphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3S/c1-10(20)11-3-5-15(21-2)12(7-11)9-23-17-19-14-8-13(18)4-6-16(14)22-17/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFVQULPQIEXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)CSC2=NC3=C(O2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.